molecular formula C17H22ClNO3 B14330124 2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride CAS No. 101582-72-3

2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride

Cat. No.: B14330124
CAS No.: 101582-72-3
M. Wt: 323.8 g/mol
InChI Key: XXPPLGFDUBVXTQ-UHFFFAOYSA-N
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Description

2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride is an organic compound that features a furan ring, a carboxylic acid side-group, and a benzyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride can be achieved through several synthetic routes. One common method involves the esterification of 2-Furoic acid with alpha-((diethylamino)methyl)benzyl alcohol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Furan derivatives with additional oxygen-containing functional groups.

    Reduction: Alpha-((diethylamino)methyl)benzyl alcohol.

    Substitution: Substituted benzyl esters with various functional groups.

Scientific Research Applications

2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic acid: A simpler compound with a furan ring and a carboxylic acid group.

    Alpha-((diethylamino)methyl)benzyl alcohol: A related compound with a benzyl alcohol group instead of an ester.

    Benzyl esters: A class of compounds with similar ester functional groups.

Uniqueness

2-Furoic acid, alpha-((diethylamino)methyl)benzyl ester, hydrochloride is unique due to its combination of a furan ring, a benzyl ester, and a diethylamino group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

101582-72-3

Molecular Formula

C17H22ClNO3

Molecular Weight

323.8 g/mol

IUPAC Name

[2-(diethylamino)-1-phenylethyl] furan-2-carboxylate;hydrochloride

InChI

InChI=1S/C17H21NO3.ClH/c1-3-18(4-2)13-16(14-9-6-5-7-10-14)21-17(19)15-11-8-12-20-15;/h5-12,16H,3-4,13H2,1-2H3;1H

InChI Key

XXPPLGFDUBVXTQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(C1=CC=CC=C1)OC(=O)C2=CC=CO2.Cl

Origin of Product

United States

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